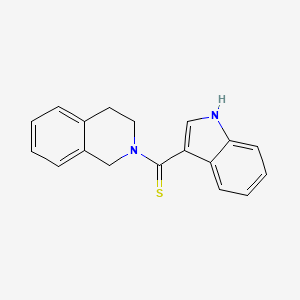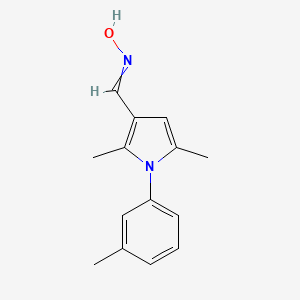
2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has been studied extensively for its potential applications in scientific research due to its unique structure and properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of various enzymes and pathways in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline possesses various biochemical and physiological effects. For example, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its unique structure and properties, which make it a potential drug lead compound. Additionally, this compound has been found to possess various biological activities, which may make it a useful tool for studying various biological pathways and processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many potential future directions for the study of 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline. One direction is the further study of its mechanism of action, which may help to elucidate its potential applications in scientific research. Additionally, further studies may be conducted to explore the potential use of this compound as a drug lead compound for the treatment of various diseases. Finally, studies may be conducted to explore the potential use of this compound in combination with other compounds or therapies to enhance its biological activities.
Synthesis Methods
The synthesis of 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One of the most common methods involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 1H-indole-3-carbonyl chloride in the presence of a base. This reaction results in the formation of the desired compound in good yield and purity.
Scientific Research Applications
2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential applications in scientific research. This compound has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Due to its unique structure and properties, this compound has also been studied for its potential as a drug lead compound.
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(1H-indol-3-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c21-18(16-11-19-17-8-4-3-7-15(16)17)20-10-9-13-5-1-2-6-14(13)12-20/h1-8,11,19H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOQRMRAXZJNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl(1H-indol-3-yl)methanethione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5693673.png)
![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)
![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)


![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)
